4-Methylphenyl4-ethoxybenzoate
Description
4-Methylphenyl 4-ethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with an ethoxy group at the para position and esterified with a 4-methylphenol moiety. Its structure comprises two key components:
- Benzoate core: A benzene ring with a carboxylate ester group.
- Substituents:
- 4-Ethoxy group: An ethoxy (-OCH₂CH₃) substituent at the para position of the benzoate ring, which enhances electron density via resonance and inductive effects.
- 4-Methylphenyl group: A para-methyl-substituted phenyl group as the esterifying alcohol, contributing steric bulk and moderate hydrophobicity.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(4-methylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-14-10-6-13(7-11-14)16(17)19-15-8-4-12(2)5-9-15/h4-11H,3H2,1-2H3 |
InChI Key |
APGNWGFTFDEHNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., ethoxy in 4-methylphenyl 4-ethoxybenzoate) stabilize the aromatic ring, reducing electrophilic substitution rates compared to nitro-substituted analogs like ethyl 4-nitrobenzoate .
- Bulky groups (e.g., 4-methylphenyl) hinder hydrolysis but may limit applications requiring rapid degradation.
Solubility and Applications: Polar substituents (e.g., hydroxyl in 4-methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate) enhance aqueous solubility, making such compounds suitable for biomedical applications . Hydrophobic esters (e.g., 4-methylphenyl 4-ethoxybenzoate) are ideal for non-polar matrices like polymers or liquid crystals.
Synthetic Flexibility :
- Trimethylsilyl-protected alkynes (e.g., methyl 4-((trimethylsilyl)ethynyl)benzoate) enable modular synthesis via desilylation and subsequent coupling reactions .
Research Findings and Limitations
Toxicity and Environmental Impact
- Limited toxicity data are available for 4-methylphenyl 4-ethoxybenzoate. However, structurally similar esters (e.g., methyl 4-ethoxybenzoate) are generally regarded as low-toxicity compounds under controlled conditions .
- Caution: Analogous esters with reactive groups (e.g., nitro, cyano) may exhibit higher toxicity or environmental persistence, necessitating rigorous handling protocols .
Stability Under Experimental Conditions
- 4-Methylphenyl 4-ethoxybenzoate is expected to resist hydrolysis under acidic or basic conditions due to steric protection of the ester bond, contrasting with methyl or ethyl esters, which hydrolyze more readily .
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